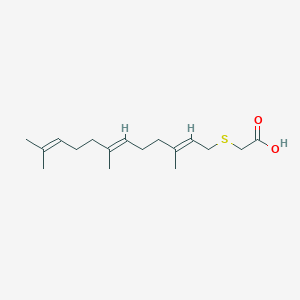

Farnesylthioacetic acid

説明

Overview of the Mevalonate Pathway and Isoprenoid Biosynthesis

The journey begins with the mevalonate pathway , a fundamental metabolic cascade present in all eukaryotes and some bacteria. wikipedia.org This pathway is responsible for the production of two five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) . wikipedia.orgmetwarebio.com The pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to generate these crucial precursors. metwarebio.comnih.gov

From IPP and DMAPP, a diverse array of over 30,000 biomolecules known as isoprenoids are synthesized. wikipedia.org These include cholesterol, steroid hormones, coenzyme Q10, and the prenyl groups that are central to this discussion: the 15-carbon farnesyl pyrophosphate (FPP) and the 20-carbon geranylgeranyl pyrophosphate (GGPP) . metwarebio.comresearchgate.net The synthesis of FPP and GGPP is a critical branch point in the mevalonate pathway, and the relative abundance of these two molecules can influence the balance between different types of protein prenylation. researchgate.netnih.gov

Key Intermediates in the Mevalonate Pathway

| Intermediate | Carbon Number | Role |

|---|---|---|

| Isopentenyl pyrophosphate (IPP) | 5 | Primary building block for isoprenoids |

| Dimethylallyl pyrophosphate (DMAPP) | 5 | Isomer of IPP, also a building block |

| Farnesyl pyrophosphate (FPP) | 15 | Donor for farnesylation |

| Geranylgeranyl pyrophosphate (GGPP) | 20 | Donor for geranylgeranylation |

Fundamentals of Protein Post-Translational Prenylation

Protein prenylation is a type of post-translational modification where a hydrophobic isoprenoid group, either a farnesyl or a geranylgeranyl moiety, is covalently attached to a cysteine residue of a target protein. mdpi.comcreative-proteomics.com This modification is crucial for mediating protein-protein interactions and facilitating the attachment of proteins to cellular membranes, which is essential for their proper function. creative-proteomics.comwikipedia.org This process is irreversible and plays a significant role in the localization and activity of a wide range of proteins, including the Ras superfamily of small GTPases which are critical in cell signaling pathways. researchgate.netthermofisher.com

There are two primary types of protein prenylation:

Farnesylation : This process involves the attachment of a 15-carbon farnesyl group, derived from FPP, to a cysteine residue. researchgate.netcreative-proteomics.com It is catalyzed by the enzyme protein farnesyltransferase (FTase) . creative-proteomics.com Farnesylation primarily targets proteins to the plasma membrane. creative-proteomics.com

Geranylgeranylation : This involves the attachment of a 20-carbon geranylgeranyl group, from GGPP, to a cysteine residue. researchgate.netcreative-proteomics.com This reaction is catalyzed by protein geranylgeranyltransferase type I (GGTase-I) . creative-proteomics.com Geranylgeranylated proteins can be localized to various cellular membranes, including the endoplasmic reticulum and Golgi apparatus. creative-proteomics.com

FTase and GGTase-I are heterodimeric enzymes that share a common α-subunit but have distinct β-subunits. mdpi.compnas.org It is the unique β-subunit that determines the substrate specificity of each enzyme, allowing them to recognize and modify different target proteins. pnas.org While both enzymes recognize a specific amino acid sequence at the C-terminus of their target proteins, their preferences for the terminal amino acid in that sequence differ, which is a key determinant for whether a protein will be farnesylated or geranylgeranylated. wikipedia.org

The recognition site for both FTase and GGTase-I is a four-amino acid sequence at the C-terminus of the target protein, known as the CAAX motif . wikipedia.orgresearchgate.net In this motif:

C is a cysteine residue, which is the site of prenylation. researchgate.net

a represents two aliphatic amino acids. researchgate.net

X is the terminal amino acid, which plays a crucial role in determining which enzyme will act on the protein. wikipedia.org

The identity of the "X" amino acid is the primary determinant for enzyme selection. wikipedia.org If X is Alanine, Methionine, Serine, or Cysteine, the protein is typically a substrate for FTase and will be farnesylated. wikipedia.org If X is Leucine or Isoleucine, the protein is generally recognized by GGTase-I and will be geranylgeranylated. researchgate.netwikipedia.org

Specificity of Prenyltransferases for the CAAX Motif

| Enzyme | CAAX Motif "X" Residue Preference | Type of Prenylation |

|---|---|---|

| Protein Farnesyltransferase (FTase) | Alanine, Methionine, Serine, Cysteine | Farnesylation (C15) |

| Protein Geranylgeranyltransferase Type I (GGTase-I) | Leucine, Isoleucine | Geranylgeranylation (C20) |

Subsequent Post-Prenylation Processing Events

Following the addition of the isoprenoid anchor, the newly prenylated protein undergoes further modifications to become fully mature and functional. researchgate.net These processing steps are critical for the proper localization and activity of many prenylated proteins. researchgate.net

After prenylation, the three terminal amino acids (the "-AAX" portion of the CAAX motif) are proteolytically cleaved. pnas.org This cleavage is carried out by a specific endoprotease, Ras-converting enzyme 1 (Rce1) , which is located in the endoplasmic reticulum. pnas.orgnih.gov The removal of these amino acids is a crucial step for the subsequent modification and proper trafficking of many farnesylated proteins, such as Ras. pnas.orgmolbiolcell.org Following this cleavage, the newly exposed prenylated cysteine is often carboxyl methylated by the enzyme isoprenylcysteine carboxyl methyltransferase (Icmt). pnas.orgbiorxiv.org

Carboxyl Methylation by Isoprenylcysteine Carboxyl Methyltransferase (ICMT)

Following prenylation and endoproteolytic cleavage of the "-aaX" motif by Ras-converting enzyme 1 (Rce1), the newly exposed farnesylated or geranylgeranylated cysteine at the C-terminus of the protein undergoes a final processing step: carboxyl methylation. nih.govlife-science-alliance.org This reaction is catalyzed by the integral membrane enzyme Isoprenylcysteine Carboxyl Methyltransferase (ICMT), which resides in the endoplasmic reticulum. nih.govwikipedia.org ICMT is the sole methyltransferase known to perform this specific modification. purdue.edu

The enzyme facilitates the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the free carboxyl group of the C-terminal prenylcysteine. nih.govnih.gov This methylation neutralizes the negative charge of the carboxylate, thereby increasing the hydrophobicity of the protein's C-terminus. mdpi.comnih.gov This modification is thought to enhance the affinity of the prenylated protein for cellular membranes. mdpi.com

It is at this critical step that the compound Farnesylthioacetic acid (FTA) exerts its effect. FTA is a synthetic analog of S-farnesyl cysteine, the natural substrate for ICMT. caymanchem.com Due to its structural similarity, FTA acts as a competitive inhibitor of the ICMT enzyme. caymanchem.com By binding to the active site of ICMT, it blocks the methylation of both farnesylated and geranylgeranylated proteins. caymanchem.com This inhibitory action makes this compound a valuable tool in biochemical research to study the consequences of blocking this specific post-prenylation modification.

| Property | Description |

| Compound Name | This compound (FTA) |

| Synonym | FTA |

| CAS Number | 135784-48-4 |

| Molecular Formula | C₁₇H₂₈O₂S |

| Mechanism of Action | Competitive inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) |

| Effect | Blocks the final methylation step of post-prenylation processing |

Physiological Significance of Protein Prenylation and Post-Prenylation Modifications in Cellular Function

Protein prenylation and the subsequent post-prenylation modifications are indispensable for a multitude of cellular processes, including cell growth, differentiation, and proliferation. nih.govgsconlinepress.com The primary function of these lipid modifications is to govern the subcellular localization and activity of a wide array of signaling proteins. mdpi.comnih.gov By attaching a hydrophobic anchor, prenylation facilitates the trafficking and tethering of proteins to the plasma membrane and other internal membranes, which is often a prerequisite for their biological activity. nih.gov

The Ras family of small GTPases, which are critical regulators of cell signaling and are frequently mutated in human cancers, are prominent examples of prenylated proteins. researchgate.netpurdue.edu For Ras proteins to function correctly, they must be localized to the inner surface of the plasma membrane. This localization is critically dependent on the full CaaX processing pathway: prenylation, proteolysis, and carboxyl methylation. life-science-alliance.orgnih.gov

The final methylation step, catalyzed by ICMT, is of particular physiological importance. By neutralizing the charge at the C-terminus, it significantly impacts the protein's interaction with the lipid bilayer and other proteins. nih.gov Inhibition of ICMT by compounds like this compound can lead to the mislocalization of proteins such as Ras away from the cell membrane, thereby disrupting their signaling functions. nih.gov While some studies suggest that FTA can induce apoptosis in certain cell lines, its effects may not be solely due to ICMT inhibition, indicating a complex biological profile. nih.gov The suppression of ICMT activity has been shown to reduce tumorigenesis and cancer progression in various models, highlighting the therapeutic potential of targeting this enzyme. life-science-alliance.orgunipd.it Therefore, the study of ICMT inhibitors like this compound provides crucial insights into the role of protein methylation in health and diseases like cancer and progeria. elifesciences.org

| Post-Translational Modification Step | Enzyme | Function |

| Isoprenylation | Farnesyltransferase (FTase) or Geranylgeranyltransferase (GGTase) | Covalently attaches a farnesyl or geranylgeranyl lipid group to a cysteine residue. nih.gov |

| Proteolysis | Ras-converting enzyme 1 (Rce1) | Cleaves the terminal three amino acids (-aaX) to expose the prenylated cysteine. nih.govlife-science-alliance.org |

| Carboxyl Methylation | Isoprenylcysteine Carboxyl Methyltransferase (ICMT) | Adds a methyl group to the newly exposed carboxyl terminus of the prenylcysteine. nih.govnih.gov |

Structure

3D Structure

特性

IUPAC Name |

2-(3,7,11-trimethyldodeca-2,6,10-trienylsulfanyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2S/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-20-13-17(18)19/h7,9,11H,5-6,8,10,12-13H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWWFEVBHYESNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSCC(=O)O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929149 | |

| Record name | [(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135784-48-4 | |

| Record name | [(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Farnesylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Farnesylthioacetic Acid: Biochemical Mechanisms of Action and Enzyme Inhibition

Classification as an S-Farnesyl Cysteine Analog

Farnesylthioacetic acid is classified as a structural analog of S-farnesyl cysteine. caymanchem.comglpbio.combertin-bioreagent.combioscience.co.ukmedchemexpress.combiomol.com S-farnesyl cysteine is the C-terminal amino acid of a protein after it has undergone farnesylation and subsequent endoproteolytic cleavage of the "-AAX" motif. By mimicking this natural structure, FTA can interact with enzymes that recognize and bind S-farnesyl cysteine-containing substrates. caymanchem.combioscience.co.uk However, the removal of a methylene (B1212753) group in FTA compared to its natural counterpart abolishes its ability to act as a substrate, instead positioning it as a potent inhibitor.

Inhibition of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Activity

The primary and most extensively studied biochemical role of this compound is its potent inhibition of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). molbiolcell.orgbiocat.com ICMT is the enzyme responsible for the final step in the post-translational modification of CaaX proteins, where it catalyzes the transfer of a methyl group from S-adenosylmethionine (AdoMet) to the newly exposed carboxyl group of the C-terminal farnesylated or geranylgeranylated cysteine. nih.govacs.org This methylation is crucial for the proper membrane localization and function of many signaling proteins, including the Ras superfamily of GTPases. nih.gov

Table 1: Inhibitory Potency of this compound (FTA) on Isoprenylcysteine Carboxyl Methyltransferase (ICMT)

| Enzyme Source | Reported Inhibition Constant (Ki) | Notes |

|---|---|---|

| Human Endometrial Carcinoma PPMTase (ICMT) | 2 µM | - |

| Overexpressed Yeast Icmt | 17.1 ± 1.7 μM | Competitive inhibitor against N-acetyl-S-farnesyl-L-cysteine (AFC). |

Kinetic analyses have demonstrated that this compound acts as a competitive inhibitor of ICMT with respect to its prenylated substrates. nih.gov This means that FTA directly competes with substrates like N-acetyl-S-farnesyl-L-cysteine (AFC) or the synthetic substrate Biotin-S-farnesyl-L-cysteine (BFC) for binding to the active site of the enzyme. nih.govscispace.comnih.gov Because FTA is a structural analog of the farnesylated cysteine substrate, it can occupy the same binding pocket on the ICMT enzyme, thereby preventing the natural substrate from binding and being methylated. caymanchem.combioscience.co.uk

In contrast to its interaction with prenylated substrates, this compound exhibits uncompetitive inhibition with respect to the co-substrate, S-adenosylmethionine (AdoMet or SAM). nih.govresearchgate.net Uncompetitive inhibition occurs when an inhibitor binds only to the enzyme-substrate complex, in this case, the ICMT-AdoMet complex. wikipedia.org This specific inhibition pattern reveals that FTA does not bind to the free ICMT enzyme but rather requires the enzyme to first bind to AdoMet before it can exert its inhibitory effect. nih.gov

The distinct patterns of competitive and uncompetitive inhibition by this compound have been pivotal in deciphering the kinetic mechanism of ICMT. nih.gov The findings support an ordered sequential Bi-Bi mechanism, where the substrates bind to the enzyme in a specific order. nih.govlibretexts.org First, S-adenosylmethionine binds to ICMT, followed by the binding of the farnesylated protein substrate. nih.govnih.govresearchgate.net

In this context, this compound functions as a "dead-end" inhibitor. nih.govscispace.com It binds to the ICMT-AdoMet complex, forming a stable, non-productive ternary complex (ICMT-AdoMet-FTA). nih.govnih.gov This complex is considered a "dead-end" because it cannot proceed to form any products, effectively sequestering the enzyme and halting the catalytic cycle. scispace.comdntb.gov.ua

Modulation of Farnesyltransferase (FTase) Activity

Farnesyltransferase (FTase) is the enzyme that catalyzes the initial step of farnesylation, attaching the farnesyl group to the CaaX motif of target proteins. wikipedia.org While this compound is structurally related to farnesylated compounds, its primary, well-documented inhibitory action is directed at ICMT, which acts downstream in the prenylation pathway. acs.orgacs.org

The available scientific literature does not characterize this compound as a direct, potent inhibitor of the Farnesyltransferase enzyme itself. acs.orgnih.gov Farnesylcysteine analogs were initially developed to probe the function of ICMT. acs.org While these analogs can affect the function of farnesylated proteins like transducin, this is often a consequence of inhibiting downstream modifications such as methylation, rather than a direct effect on FTase. acs.org Therefore, the principal role of this compound in biochemical research is as a specific inhibitor of ICMT, not FTase.

Interference with Farnesyltransferase Enzyme Activity

The primary and most well-characterized biochemical action of this compound is its potent and specific inhibition of isoprenylcysteine carboxyl methyltransferase (Icmt), also known as prenylated protein methyltransferase (PPMTase). nih.govashpublications.org Icmt is the enzyme responsible for the final step in the processing of proteins that have a C-terminal CaaX motif. This step involves the methylation of the farnesylated cysteine residue after the farnesyl group has already been attached by a different enzyme, farnesyltransferase (FTase). acs.orgcaymanchem.com

FTA acts as a competitive inhibitor with respect to the farnesylated protein substrate. nih.gov Kinetic studies have elucidated a more precise mechanism, showing that FTA functions as a dead-end inhibitor. It binds to the binary complex formed between the Icmt enzyme and its co-substrate, S-adenosyl-L-methionine (AdoMet). This binding action prevents the farnesylated protein from accessing the enzyme's active site, thereby halting the methylation process. nih.gov The inhibition by FTA is competitive with respect to the farnesylcysteine substrate and uncompetitive with respect to AdoMet, confirming an ordered mechanism where AdoMet binds first. nih.gov The inhibitory constant (Ki) of FTA for Icmt has been measured at approximately 1.2 to 2.0 µM. nih.govahajournals.org

Blockage of Farnesyl Group Addition to Substrates

A critical distinction in the mechanism of FTA is that it does not directly interfere with the initial addition of the farnesyl group to protein substrates. This foundational step of protein prenylation is catalyzed by the enzyme farnesyltransferase (FTase), which transfers a 15-carbon farnesyl pyrophosphate to the cysteine residue within the CaaX motif of target proteins like Ras. caymanchem.comresearchgate.net

The action of FTA occurs downstream of FTase activity. ashpublications.org By inhibiting Icmt, FTA blocks the carboxyl methylation of the already farnesylated cysteine. nih.govcaymanchem.com While this disrupts the complete maturation of farnesylated proteins, it does not prevent the initial farnesylation itself. The removal of a methylene group from a known Icmt substrate (farnesylthiopropionic acid) results in FTA, which abolishes its ability to be used as a substrate and instead converts it into a potent inhibitor of the methyltransferase enzyme. Therefore, the biochemical effect of FTA is not the blockage of farnesyl group addition, but the inhibition of a subsequent, crucial modification step.

Distinguishing Specificity and Pleiotropic Effects

While the inhibition of Icmt is the specific, targeted mechanism of this compound, the compound also elicits several biological effects that are not directly linked to this enzymatic inhibition. These are known as pleiotropic or non-specific effects.

Non-ICMT Specific Effects of this compound

Research has identified several cellular responses to FTA that occur independently of its primary mechanism of Icmt inhibition.

Induction of Apoptosis: this compound has been shown to suppress growth and induce apoptosis in certain cell lines, such as human promyelocytic leukemia (HL-60) cells. ashpublications.orgnih.gov Significantly, this apoptotic effect was observed without the corresponding mislocalization of the Ras protein from the cell membrane, which would be the expected consequence of Icmt inhibition. nih.gov This finding strongly suggests an alternative, non-ICMT-mediated pathway for inducing cell death.

Ion Channel Modulation: FTA has been identified as an inhibitor of Ca2+ influx through non-voltage-gated Ca2+ channels. researchgate.net More recently, it was also found to be an activator of the TRPA1 (Transient Receptor Potential Ankryin 1) cation channel, a protein involved in sensory signaling. nih.govresearchgate.net

Inhibition of Endogenous Protein Methylation: FTA blocks the methylation of small GTP-binding proteins in vitro, which are the primary endogenous substrates for Icmt.

| Effect | Observation | Implication |

| Apoptosis | Induces apoptosis in HL-60 cells without Ras mislocalization. ashpublications.orgnih.gov | Suggests a mechanism independent of the Ras methylation pathway. |

| Ion Channel Activity | Inhibits non-voltage-gated Ca2+ influx and activates the TRPA1 channel. nih.govresearchgate.net | Indicates interaction with cellular targets beyond Icmt. |

Comparison with Other Farnesylcysteine Analogs (e.g., Farnesyl Thiosalicylic Acid)

To understand the specificity of this compound, it is useful to compare it with its well-known analog, farnesyl thiosalicylic acid (FTS), also known as Salirasib. ontosight.ai Both compounds were developed as Icmt inhibitors, but they exhibit distinct potencies and mechanisms.

FTS is generally considered a more potent compound than FTA. In studies comparing their ability to inhibit the growth of ras-transformed cells, FTS was effective at concentrations approximately ten times lower than FTA (~5 µM for FTS vs. 50 µM for FTA). epo.org While both are reported as inhibitors of methyltransferase activity, the mechanism of FTS is believed to extend beyond simple Icmt inhibition. nih.gov FTS has been shown to dislodge the active Ras protein from its membrane anchors, leading to its degradation. ashpublications.orgahajournals.org This direct effect on Ras localization and stability is a key difference from FTA, whose effects on Ras are primarily mediated by the prevention of methylation.

Furthermore, both FTA and FTS share some non-specific effects, such as the activation of the TRPA1 channel. nih.govresearchgate.net The observation that both analogs have pleiotropic effects has spurred research into developing more highly specific Icmt inhibitors that can isolate the effects of inhibiting this single enzyme. nih.gov

| Feature | This compound (FTA) | Farnesyl Thiosalicylic Acid (FTS) |

| Primary Target | Isoprenylcysteine Carboxyl Methyltransferase (Icmt). nih.gov | Isoprenylcysteine Carboxyl Methyltransferase (Icmt). nih.gov |

| Mechanism | Competitive inhibitor of Icmt; blocks methylation of farnesylated proteins. nih.gov | Inhibits Icmt; also dislodges Ras from cell membranes, leading to its degradation. ashpublications.orgahajournals.org |

| Cell Growth Inhibition | Inhibits growth at ~50 µM concentration in one study. epo.org | More potent inhibitor; effective at ~5 µM concentration in the same study. epo.org |

| Reported IC50 (Icmt) | 4.6 µM (in crude membrane preparations). nih.gov | 2.8 µM (in crude membrane preparations). nih.gov |

| Shared Non-Specific Effect | Activator of TRPA1 cation channel. nih.govresearchgate.net | Activator of TRPA1 cation channel. nih.govresearchgate.net |

Impact on Protein Prenylation Pathways and Downstream Cellular Processes

Effects on Small GTP-Binding Proteins

Transducin Gamma Subunit Farnesylation and Methylation

The gamma subunit of the heterotrimeric G protein transducin (Tγ) is a well-established substrate for farnesylation. nih.gov This modification, along with subsequent carboxyl methylation, is indispensable for the proper functioning of transducin in the visual signal transduction cascade. acs.orgnih.gov The farnesyl group on Tγ plays a crucial role in mediating protein-protein interactions. acs.org

Farnesylation of Tγ is a prerequisite for its targeting to the sensory cilia of rod photoreceptors. frontiersin.org Both farnesylation and carboxyl methylation synergistically enhance the coupling of the transducin heterotrimer (Tαβγ) with its G protein-coupled receptor, rhodopsin. acs.orgnih.gov FTA, by inhibiting the carboxyl methylation of the farnesylated Tγ, can interfere with these processes. acs.org While FTA does not prevent the initial farnesylation of Tγ, it blocks the subsequent methylation step, leading to an accumulation of farnesylated but non-methylated Tγ. biocat.com This incomplete processing can impair the efficiency of the visual signaling pathway. acs.orgnih.gov

Table 1: Impact of Farnesylation and Methylation on Transducin Function

| Modification State of Tγ | Effect on Transducin | Reference |

| Farnesylated and Methylated | Enhanced coupling with rhodopsin and membrane binding. | acs.orgnih.gov |

| Farnesylated, Non-methylated | Reduced efficiency in GDP-GTP exchange and weaker membrane binding compared to the fully modified form. | acs.org |

| Non-farnesylated | Inability to localize to plasma membranes and impaired interaction with rhodopsin. | acs.orgfrontiersin.org |

Consequences for Membrane Association of Prenylated Proteins

A primary function of protein prenylation is to increase the hydrophobicity of the modified protein, thereby facilitating its association with cellular membranes. mdpi.comcaymanchem.com The addition of the 15-carbon farnesyl group anchors the protein to the lipid bilayer, a critical step for its participation in membrane-localized signaling complexes. mdpi.comnih.gov

The carboxyl methylation that follows prenylation further enhances the membrane affinity of these proteins by neutralizing the negative charge of the terminal carboxyl group. mdpi.com FTA's inhibition of Icmt disrupts this process, leaving a negatively charged carboxyl group on the farnesylated protein. biocat.com This can weaken the association of the protein with the membrane, potentially leading to its mislocalization and impaired function. acs.org For instance, the binding of farnesylated Tβγ to rod outer segment membranes is significantly facilitated by carboxyl methylation. acs.org Therefore, treatment with FTA would be expected to reduce the membrane avidity of transducin and other farnesylated proteins.

Table 2: Factors Influencing Membrane Association of Prenylated Proteins

| Factor | Impact on Membrane Association | Reference |

| Farnesylation/Geranylgeranylation | Essential for initial membrane targeting. | caymanchem.comnih.gov |

| Carboxyl Methylation | Enhances membrane affinity by neutralizing negative charge. | mdpi.com |

| Farnesylthioacetic Acid (FTA) | Inhibits carboxyl methylation, potentially weakening membrane association. | biocat.comacs.org |

| Additional Signals (e.g., Palmitoylation, Basic Amino Acid Clusters) | Can provide a second signal for stronger membrane anchoring and specific subcellular localization. | nih.gov |

Accumulation of Unprenylated Proteins and its Cellular Implications

While FTA directly inhibits the methylation of already prenylated proteins, inhibitors of the earlier steps in the prenylation pathway, such as farnesyltransferase inhibitors, lead to the accumulation of completely unprenylated proteins. nih.gov This accumulation has significant cellular consequences, as these unmodified proteins are often non-functional and unable to reach their correct subcellular locations. acs.orgfrontiersin.org

The buildup of unprenylated proteins can disrupt numerous cellular processes. For example, the accumulation of unprenylated Ras proteins is a key mechanism of action for certain anti-cancer drugs. researchgate.net In the context of inherited retinopathies, the accumulation of unprenylated Rab proteins due to defects in the prenylation machinery can lead to retinal degeneration. nih.govresearchgate.net Although FTA's primary effect is on methylation, the broader disruption of the prenylation pathway can have cascading effects. By interfering with the function of key regulatory proteins like small GTPases, which are often prenylated, FTA can indirectly influence a wide range of cellular activities, including calcium signaling and actin cytoskeleton dynamics. nih.govnih.gov The accumulation of improperly processed proteins can trigger cellular stress responses and, in some cases, lead to apoptosis. researchgate.net

Cellular Signaling and Regulatory Mechanisms Modulated by Farnesylthioacetic Acid

Modulation of Intracellular Calcium Homeostasis

FTA has been shown to significantly alter the delicate balance of intracellular calcium (Ca2+), a ubiquitous second messenger that governs a multitude of cellular functions. The compound primarily achieves this by targeting the pathways that allow calcium to enter the cell from the extracellular environment following the depletion of internal stores.

Capacitative Ca2+ influx, also known as store-operated calcium entry (SOCE), is a fundamental mechanism for replenishing intracellular Ca2+ stores after their depletion. Research conducted on human embryonic kidney 293 cells has demonstrated that S-farnesylthioacetic acid blocks the activation of this influx. nih.gov The inhibition by FTA is concentration-dependent, with effects observed in the range of 5-20 µM. nih.gov This action is specific to Ca2+ influx through non-voltage-gated channels, indicating a targeted effect on the store-operated pathway rather than a general disruption of calcium channels. nih.gov Evidence suggests that the mechanism involves a prenylated substrate, possibly a small G protein, which is functionally linked to the capacitative Ca2+ entry machinery. nih.gov

In human platelets, FTA has been identified as an inhibitor of store-regulated Ca2+ entry. nih.gov Studies using fura-2-loaded platelets showed that FTA significantly diminished the increase in intracellular free Ca2+ concentration that is typically evoked by agonists like thrombin, but only when external Ca2+ was present. nih.gov This finding points to a selective inhibition of Ca2+ entry from the extracellular space, rather than the release of Ca2+ from internal stores. nih.gov The action of FTA is thought to stem from its role as an inhibitor of the methylation of prenylated proteins, a crucial step for the function of many signaling molecules involved in calcium homeostasis. nih.gov

The regulation of store-regulated Ca2+ entry is complex, involving interactions between signaling proteins and structural components of the cell. Research has implicated small GTP-binding proteins, which require prenylation for their function, in this process. nih.gov FTA, by interfering with the proper processing of these proteins, disrupts their regulatory role in Ca2+ entry. nih.gov

Furthermore, the actin cytoskeleton is a key player in modulating Ca2+ influx. nih.gov FTA has been shown to inhibit actin polymerization. nih.gov This disruption of the cytoskeleton is believed to contribute to its inhibitory effect on Ca2+ entry. However, the inhibitory effects of FTA on Ca2+ entry were found to be greater than those of cytoskeleton-disrupting agents that produced a similar degree of actin filament reduction. nih.gov This suggests that FTA's mechanism involves both a cytoskeleton-dependent and a cytoskeleton-independent component in its regulation of Ca2+ entry, highlighting a dual-pronged effect on this critical signaling pathway in human platelets. nih.gov

Table 1: Effects of Farnesylthioacetic Acid on Intracellular Calcium Homeostasis

| Mechanism | Effect of this compound | Cell Type / Model | Key Findings |

|---|---|---|---|

| Capacitative Ca2+ Influx | Inhibition | Human Embryonic Kidney 293 Cells | Concentration-dependent (5-20 µM) and specific to non-voltage-gated channels. nih.gov |

| Store-Regulated Ca2+ Entry | Inhibition | Human Platelets | Selectively blocks Ca2+ entry over internal release. nih.gov |

| Actin Polymerization | Inhibition | Human Platelets | Contributes to the inhibition of Ca2+ entry. nih.gov |

| Small GTP-Binding Proteins | Functional Disruption | Human Platelets | Implicated in both cytoskeleton-dependent and independent inhibition of Ca2+ entry. nih.gov |

Impact on Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK pathways are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including growth, proliferation, and differentiation. A key upstream activator of these pathways is the small GTPase Ras, whose function is critically dependent on farnesylation, a type of prenylation. researchgate.netresearchgate.net By targeting the processing of farnesylated proteins, FTA can indirectly modulate these vital signaling networks.

Ras proteins must be anchored to the inner surface of the plasma membrane to perform their signaling function, a process that requires post-translational farnesylation. researchgate.netyoutube.com Farnesylcysteine analogs like FTA are designed to interfere with the processing and trafficking of farnesylated proteins. nih.gov This interference is expected to disrupt the proper localization and function of Ras. A related farnesyl derivative, S-farnesylthiosalicylic acid (FTS), has been shown to inhibit the Ras-dependent Raf-1-MAPK cascade by affecting Ras membrane association. nih.gov By disrupting the function of Ras, a primary initiator of the cascade, FTA can effectively interrupt the downstream signaling flow through the MAPK pathway. researchgate.net

The MAPK cascade consists of several distinct pathways, most prominently the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways. researchgate.net Activation of Ras typically leads to the sequential activation of Raf, MEK, and then ERK, a pathway strongly associated with cell proliferation and survival. youtube.com Therefore, the interruption of Ras function by FTA would logically lead to a downregulation of ERK signaling. Studies on other farnesyltransferase inhibitors have demonstrated a significant inhibition of ERK phosphorylation. frontiersin.org

The JNK and p38 pathways are more commonly associated with cellular responses to stress, such as inflammation and apoptosis. nih.govmdpi.com While also influenced by Ras, their regulation is complex and can involve other upstream activators. The precise effects of FTA on the JNK and p38 pathways have not been as extensively detailed, but inhibition of farnesyltransferase has been shown in some contexts to not significantly affect JNK and p38 phosphorylation, suggesting a degree of selectivity in how these compounds impact the different arms of the MAPK signaling network. frontiersin.org

Table 2: Postulated Effects of this compound on MAPK Pathways

| Pathway Component | Postulated Effect of this compound | Mechanism |

|---|---|---|

| Ras Protein | Functional Interruption | Interference with post-translational processing required for membrane localization and activity. nih.govresearchgate.net |

| Ras-Dependent Signaling | Interruption | Downregulation of the entire downstream cascade initiated by Ras. researchgate.netnih.gov |

| ERK Pathway | Inhibition | Decreased signaling due to the inhibition of the upstream activator, Ras. youtube.comfrontiersin.org |

| JNK Pathway | Potential Modulation | Effects are less defined; may be less sensitive to Ras inhibition compared to the ERK pathway. frontiersin.orgnih.gov |

| p38 Pathway | Potential Modulation | Effects are less defined; may be less sensitive to Ras inhibition compared to the ERK pathway. frontiersin.orgnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound (FTA) |

| N-acetyl-S-farnesyl-L-cysteine |

| N-pivaloyl-S-farnesyl-L-cysteine |

| N-acetyl-S-gernylgernyl-L-cysteine |

| N-benzoyl-S-farnesyl-S-cysteine |

| Thrombin |

| Fura-2 |

| Cytochalasin D |

| S-farnesylthiosalicylic acid (FTS) |

Regulation of PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a wide range of cellular functions, including cell growth, proliferation, survival, and metabolism. Its proper regulation is essential for cellular homeostasis, and its dysregulation is frequently observed in various cancers.

Currently, direct research specifically detailing the effects of this compound on the PI3K/Akt signaling pathway is limited in the available scientific literature. While the pathway is known to be modulated by various therapeutic agents, the specific interactions of FTA with key components of this cascade, such as PI3K, Akt, or downstream effectors like mTOR, have not been extensively characterized.

General studies on related compounds, such as farnesyltransferase inhibitors, have shown that interference with protein farnesylation can indirectly influence pathways involving farnesylated proteins like Ras, which can be upstream of the PI3K/Akt pathway. However, dedicated studies are required to elucidate a direct regulatory role of this compound on PI3K/Akt signaling.

Effects on Nuclear Factor-kappa B (NF-κB) Signaling

Nuclear Factor-kappa B (NF-κB) is a protein complex that acts as a pivotal transcription factor controlling the expression of genes involved in inflammation, immune response, cell survival, and proliferation. The aberrant activation of the NF-κB pathway is a hallmark of many inflammatory diseases and cancers.

As with the PI3K/Akt pathway, there is a lack of specific research in the currently available literature that directly investigates the effects of this compound on the NF-κB signaling cascade. The mechanisms by which NF-κB is regulated are complex, involving the phosphorylation and degradation of its inhibitory protein, IκBα, which allows NF-κB to translocate to the nucleus and activate target genes. While many natural and synthetic compounds are known to modulate NF-κB activity, the specific impact of FTA on this pathway remains an area for future investigation.

Mechanisms of Apoptosis Induction

Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis and serves as a critical mechanism for eliminating damaged or cancerous cells.

This compound has been shown to be a potent suppressor of cell growth and an inducer of apoptosis in human promyelocytic leukemia (HL-60) cells nih.gov. The induction of apoptosis by FTA in these cells is evidenced by several key cellular changes, including an increase in annexin-V binding (an early marker of apoptosis), a decrease in the binding of DNA dyes, and the degradation of DNA into internucleosomal fragments (DNA laddering) nih.gov.

Interestingly, the apoptotic effect of FTA does not appear to be dependent on the inhibition of Ras protein membrane association, a common target for farnesylation-related compounds nih.gov. In fact, treatment with FTA led to a decrease in the proportion of Ras found in the cytosolic fraction, suggesting it did not impair its membrane localization nih.gov. This indicates that the mechanism by which FTA and related farnesylcysteine analogs induce apoptosis may be independent of both the inhibition of isoprenylated protein methylation and the disruption of Ras membrane association nih.gov.

Table 1: Effects of this compound on HL-60 Cells

| Cellular Effect | Observation | Reference |

|---|---|---|

| Cell Growth | Potent suppression | nih.gov |

| Apoptosis Induction | Confirmed | nih.gov |

| Annexin-V Binding | Increased | nih.gov |

| DNA Degradation | Internucleosomal fragmentation observed | nih.gov |

| Ras Protein | No impairment of membrane association | nih.gov |

Role in Tumor Necrosis Factor-alpha (TNF-α) Mediated Cytotoxicity

Tumor necrosis factor-alpha (TNF-α) is a pleiotropic inflammatory cytokine that plays a dual role in cellular processes, capable of inducing cell survival, proliferation, and differentiation, but also of triggering cell death through apoptosis or programmed necrosis. nih.govnih.govmdpi.com TNF-α exerts its effects by binding to two distinct cell surface receptors, TNFR1 and TNFR2. nih.gov While both soluble and membrane-bound forms of TNF-α are biologically active, the signaling cascades they initiate determine the cellular outcome. scienceopen.com

The cytotoxic potential of TNF-α is context-dependent and often requires the inhibition of pro-survival pathways, such as the NF-κB signaling cascade, which is typically activated concurrently upon TNF-α stimulation. nih.gov However, under certain conditions, the cytotoxic effects of TNF-α can be unmasked. For instance, specific matricellular proteins can synergize with TNF-α to induce rapid apoptosis in otherwise resistant cells without blocking NF-κB. nih.gov The mechanism of TNF-α-induced cell death can involve the generation of reactive oxygen species (ROS), which is a critical component of its cytotoxicity. nih.govresearchgate.net Studies have shown that membrane-bound TNF-α, in particular, can be an effective inducer of programmed necrosis through a caspase-independent, ceramide-related pathway that leads to mitochondrial ROS production. scienceopen.com

While direct studies detailing the specific role of this compound (FTA) in modulating TNF-α-mediated cytotoxicity are not extensively covered in the available research, a link can be inferred through its primary mechanism of action: the inhibition of Ras protein function. Ras signaling pathways are known to be downstream effectors of TNF receptor activation. Therefore, by altering Ras GTPase function, FTA could potentially influence the cellular response to TNF-α, possibly sensitizing cells to its cytotoxic effects by inhibiting Ras-mediated pro-survival signals.

Disruption of Mitochondrial Membrane Potential

The mitochondrion is central to the intrinsic pathway of apoptosis. A key event in this process is the loss of the mitochondrial membrane potential (ΔΨm), which is crucial for maintaining mitochondrial function, including ATP production. nih.gov The disruption of ΔΨm is often mediated by the opening of the mitochondrial permeability transition pore (mPTP), a large-conductance channel in the inner mitochondrial membrane. mdpi.commdpi.com Prolonged opening of the mPTP leads to the depolarization of the mitochondrion, swelling of the mitochondrial matrix, and eventual rupture of the outer mitochondrial membrane. mdpi.com This rupture releases pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol. mdpi.commdpi.comnih.gov

Although direct evidence showing this compound causes the depolarization of the mitochondrial membrane is not prominent, its involvement in the mitochondrial apoptotic pathway is suggested by the actions of related compounds. Farnesyltransferase inhibitors (FTIs), which block an earlier step in Ras protein processing, have been shown to induce the release of cytochrome c. nih.gov The release of cytochrome c is a direct consequence of mitochondrial outer membrane permeabilization (MOMP), a process intimately linked with the loss of ΔΨm. frontiersin.org Therefore, it is highly probable that FTA, by inducing apoptosis through the intrinsic pathway, facilitates the disruption of the mitochondrial membrane potential as a critical upstream event leading to the execution of cell death.

Modulation of BCL2 Family Proteins and Caspase Activation

The B-cell lymphoma 2 (Bcl-2) family of proteins are the primary regulators of the intrinsic apoptotic pathway, acting as a checkpoint for mitochondrial integrity. frontiersin.orgresearchgate.net This family is composed of both anti-apoptotic members (e.g., BCL-2, BCL-XL) and pro-apoptotic members (e.g., BAX, BAK, BAD, BID). nih.govresearchgate.net The balance between these opposing factions determines the cell's fate. Anti-apoptotic proteins function by preventing the activation and oligomerization of pro-apoptotic effector proteins like BAX and BAK, thereby preserving mitochondrial outer membrane integrity. researchgate.net In response to apoptotic stimuli, pro-apoptotic "BH3-only" proteins are activated, which either neutralize the anti-apoptotic proteins or directly activate BAX and BAK. nih.gov Activated BAX and BAK form pores in the outer mitochondrial membrane, leading to MOMP and the release of cytochrome c. researchgate.net

Once in the cytosol, cytochrome c associates with the apoptotic protease activating factor-1 (Apaf-1) to form the apoptosome, which recruits and activates caspase-9, an initiator caspase. nih.gov Activated caspase-9 then proceeds to cleave and activate effector caspases, such as caspase-3. nih.govnih.gov These effector caspases are responsible for the systematic dismantling of the cell by cleaving a host of cellular substrates, including poly (ADP-ribose) polymerase (PARP). nih.gov

This compound has been shown to be a potent inducer of this caspase cascade. In studies involving glioblastoma cells, treatment with a derivative of FTA resulted in a significant, time- and dose-dependent increase in the activity of both caspase-9 and caspase-3, which was accompanied by the cleavage of PARP. nih.gov This activation of the mitochondrial initiator caspase (caspase-9) strongly implies that FTA's mechanism involves tipping the balance of Bcl-2 family proteins in favor of the pro-apoptotic members, leading to MOMP.

| Parameter | Control Condition | FTA-Treated Condition | Observation Time |

|---|---|---|---|

| Apoptotic Cells (Sub-G0 Population) | 4.5% - 13.8% | 45% - 53.6% | 24 hours |

| Caspase-3 Activity | Baseline | Increased | Time-dependent |

| Caspase-9 Activity | Baseline | Increased | Time-dependent |

| PARP Cleavage | Minimal | Increased | Time-dependent |

Involvement of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a critical organelle for the synthesis, folding, and modification of secretory and transmembrane proteins. mdpi.com A variety of physiological and pathological conditions can disrupt the protein-folding capacity of the ER, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. mdpi.comnih.gov To cope with this stress, the cell activates a complex signaling network called the unfolded protein response (UPR). nih.govmdpi.com The UPR aims to restore ER homeostasis by attenuating protein translation, increasing the production of chaperones to aid in protein folding, and enhancing the degradation of misfolded proteins via ER-associated degradation (ERAD). nih.gov

The mammalian UPR is mediated by three main ER-resident sensor proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). nih.govfrontiersin.org If ER stress is prolonged or severe and homeostasis cannot be restored, the UPR signaling pathways switch from promoting survival to inducing apoptosis. frontiersin.orgmdpi.com

The direct role of this compound in inducing ER stress is not well-established. However, studies on structurally related molecules provide some context. For instance, treatment with acetic acid has been shown to cause ER stress and activate the UPR in yeast. nih.gov Conversely, farnesol (B120207), a precursor in the isoprenoid pathway and a structural component of FTA, has been demonstrated to inhibit ER stress in hepatocytes. nih.gov Given these opposing findings for related compounds, the specific effect of FTA on ER stress and the UPR remains an area requiring further investigation.

Association with Altered Ras GTPase Function in Apoptosis

Ras proteins are a family of small GTPases that function as critical molecular switches in signal transduction pathways, regulating cell proliferation, differentiation, and survival. nih.govnih.gov For Ras to become fully active, it must undergo a series of post-translational modifications that culminate in its localization to the plasma membrane. nih.gov A key final step in this process is the methylation of the farnesylated C-terminal cysteine. This compound functions as a Ras inhibitor by targeting this specific step. nih.gov It acts as an antagonist of isoprenylcysteine carboxyl methyltransferase (ICMT), the enzyme responsible for this methylation, thereby preventing the proper localization and function of Ras. nih.gov

Research has demonstrated that FTA significantly reduces the amount of active, GTP-bound Ras within cells, which correlates directly with the induction of caspase-mediated apoptosis. nih.gov This inhibition of Ras function disrupts downstream pro-survival signaling pathways, such as those involving Akt and mitogen-activated protein kinases (MAPK), effectively pushing the cell towards apoptosis. nih.gov

Interestingly, the relationship between inhibiting Ras processing and inducing apoptosis can be complex. Some studies with farnesyltransferase inhibitors (FTIs) have shown that under certain conditions, these agents can lead to an increase in endogenous Ras activity, possibly due to alternative processing like geranylgeranylation. nih.gov Even in such cases, these compounds still promote growth arrest and cell death, suggesting that the altered, mislocalized Ras protein may interact differently with downstream effectors, switching the signaling balance from proliferation to apoptosis. nih.gov Furthermore, the apoptotic machinery itself can impact Ras signaling; the p120-ras GTPase-activating protein (rasGAP), a negative regulator of Ras, is cleaved by caspases early in apoptosis, suggesting a potential feedback loop. researchgate.net

Modulation of Cellular Methylation State

Cellular methylation is a fundamental biochemical process essential for a wide range of functions, including epigenetic regulation of gene expression (DNA methylation) and post-translational modification of proteins. nih.govmdpi.com These reactions universally rely on S-adenosylmethionine (SAM) as the primary methyl group donor. nih.gov The inhibition of Ras methylation is a key therapeutic strategy, and this compound directly impacts the protein methylation state. nih.gov

FTA's mechanism of action is the specific inhibition of the enzyme isoprenylcysteine carboxyl methyltransferase (ICMT). This enzyme catalyzes the final step in the processing of many farnesylated proteins, including the entire Ras superfamily. nih.gov By preventing this terminal methylation event, FTA disrupts the function of these key signaling proteins. This action represents a direct modulation of the cellular methylation state for a specific subset of proteins. While FTA does not affect global DNA methylation or the availability of the methyl donor SAM, it specifically blocks the utilization of methyl groups for the carboxymethylation of isoprenylated proteins. This targeted inhibition leads to the accumulation of unmethylated farnesylcysteine-terminated proteins, which are mislocalized and functionally impaired, ultimately contributing to the compound's pro-apoptotic effects.

Effects on Actin Polymerization

The actin cytoskeleton is a dynamic network of filaments crucial for maintaining cell shape, motility, and intracellular transport. youtube.comfrontiersin.org The continuous and regulated polymerization and depolymerization of actin filaments are essential for these cellular functions. frontiersin.org The organization of the actin cytoskeleton is tightly controlled by a variety of signaling proteins, prominent among which are members of the Ras superfamily of small GTPases, particularly the Rho family (including Rho, Rac, and Cdc42). semanticscholar.org

The proper function and localization of these regulatory GTPases depend on post-translational modifications, including prenylation (the attachment of a farnesyl or geranylgeranyl group). nih.govnih.gov Studies using inhibitors of the prenylation pathway, such as lovastatin, have clearly demonstrated the importance of these modifications for cytoskeletal integrity. nih.govnih.gov Treatment with lovastatin, which blocks the synthesis of prenyl groups, results in a selective loss of actin stress fibers and a dramatic change in cell morphology to a rounded shape. nih.govnih.gov This effect is attributed to the inactivation of Rho family proteins. semanticscholar.org

Structure Activity Relationship Studies and Analog Design

Synthetic Methodologies for Farnesylthioacetic Acid and its Analogs

The synthesis of farnesylcysteine analogs is fundamental to understanding their biological activity. A common strategy involves the modification of the N-acetyl-S-farnesyl-L-cysteine (AFC) structure, which is the minimal substrate for Icmt. nih.gov For instance, a library of amide-modified farnesylcysteine analogs has been synthesized and screened against human Icmt to identify potent inhibitors. nih.gov

Another approach focuses on creating analogs where key atoms are replaced to probe their importance for biological activity. An example is the synthesis of an "all-carbon" analog of AFC, where the sulfur atom is replaced by a methylene (B1212753) group (CH₂). This synthesis involved a multi-step process starting with the deprotonation of a protected glycine (B1666218) variant, followed by coupling with farnesyl bromide. purdue.edu Subsequent steps included acidic deprotection, acylation of the free amine, and saponification to yield the final desthio-AFC analog. purdue.edu

More complex synthetic strategies have been developed to create analogs with modifications on the farnesyl tail itself. These methods allow for the introduction of diverse substituents at specific positions of the isoprenoid chain. For example, a concise route to generate 7-substituted farnesol (B120207) analogs utilizes a 1,2-metalate rearrangement. nih.gov This convergent approach allows for the late-stage introduction of various chemical groups, a significant improvement over linear syntheses where the diversity element must be installed early. nih.gov The resulting farnesol analogs can then be converted to their diphosphate (B83284) forms through chlorination followed by displacement with tetrabutylammonium (B224687) diphosphate. nih.gov

Design Principles for Farnesylcysteine Analogs

The design of farnesylcysteine analogs as Icmt inhibitors is guided by several key principles derived from the structure of the natural substrate, AFC. The essential pharmacophores for substrate recognition by Icmt are the S-farnesyl moiety, a free α-carboxyl group, and an amide-modified α-amino group. nih.govpurdue.edu

Key design considerations include:

The Sulfur Atom: The thioether linkage is another crucial feature. The synthesis of a desthio-AFC analog, where the sulfur atom was replaced with a carbon, resulted in a complete lack of activity as either a substrate or an inhibitor for Icmt. purdue.edu This finding highlights the importance of the sulfur atom for biological activity.

Amide Modifications: The active site of human Icmt can accommodate substrates and inhibitors with bulky, hydrophobic amide moieties. nih.govpurdue.edu This has led to the design of numerous analogs with diverse R-groups attached to the α-amino group, seeking to enhance binding affinity and inhibitory potency. nih.govnih.gov

Correlation between Structural Features and Inhibitory Potency

Modifying the amide R-group on the farnesylcysteine scaffold has a significant impact on inhibitory potency against Icmt. Studies involving a library of amide-modified analogs revealed that bulky, hydrophobic groups can be well-tolerated and can even enhance inhibition. nih.gov For example, an analog featuring an adamantyl group was identified as the most potent inhibitor in one screening, with an IC₅₀ of 12.4 μM. nih.gov In contrast, very bulky groups like benzoyl and pivaloyl can abolish substrate activity, suggesting they may sterically hinder proper positioning within the enzyme's active site. nih.gov Further research has identified lead inhibitors with phenoxyphenyl amide modifications, demonstrating that specific bulky aromatic structures can yield low micromolar inhibitors of human Icmt. nih.gov

| Analog | Modifying R-Group | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Adamantyl Derivative (7c) | Adamantyl | 12.4 | nih.gov |

| POP-FC (1a) | 2-phenoxy-phenyl | 6.7 ± 0.4 | purdue.edu |

| POP-3-MB-FC (1b) | 2-phenoxyphenyl-3-methylbutenyl | Data not specified | nih.gov |

| Benzoyl Analog | Benzoyl | Not a substrate | nih.gov |

| Pivaloyl Analog | Pivaloyl | Not a substrate | nih.gov |

The introduction of flexible spacers between a bulky R-group and the farnesylcysteine backbone can be a crucial design element to restore or enhance activity. When bulky groups like benzoyl were directly attached, the resulting analogs did not act as substrates for Icmt. nih.gov However, the insertion of a flexible glycine spacer between the benzoyl group and the farnesylcysteine moiety restored substrate activity. nih.gov This suggests that the spacer provides the necessary conformational flexibility for the inhibitor to adopt a productive binding mode within the enzyme's active site, overcoming the steric hindrance imposed by the bulky terminal group.

Several key analogs have been instrumental in defining the role of Icmt and the effects of its inhibition.

Methodological Approaches in Farnesylthioacetic Acid Research

Biochemical Assay Development and Characterization

Biochemical assays are fundamental to understanding how farnesylthioacetic acid interacts with its target enzymes, primarily those involved in the post-translational modification of proteins like Ras. These in vitro methods allow for a controlled examination of enzyme kinetics and inhibition mechanisms.

In Vitro Enzyme Activity Assays (e.g., for ICMT, FTase)

The characterization of this compound's effect on key enzymes such as farnesyltransferase (FTase) and isoprenylcysteine carboxyl methyltransferase (ICMT) relies on robust in vitro activity assays.

Farnesyltransferase (FTase) Assays: The activity of FTase is commonly measured using non-radioactive, fluorescence-based methods. bioassaysys.combioassaysys.com These assays typically employ a dansylated peptide substrate that mimics the C-terminal CAAX motif of FTase target proteins. bioassaysys.comnih.gov In the presence of farnesyl pyrophosphate (FPP), FTase catalyzes the transfer of the farnesyl group to the cysteine residue of the peptide. nih.gov This modification leads to a change in the fluorescent properties of the dansyl group, which can be monitored over time to determine the reaction rate. bioassaysys.combioassaysys.com The assay is highly suitable for high-throughput screening of potential inhibitors. bioassaysys.com

Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Assays: ICMT activity is often assessed using a vapor diffusion assay with a radiolabeled methyl donor. nih.gov In this method, enzyme-containing membrane preparations are incubated with a farnesylated substrate, such as N-acetyl-S-farnesyl-l-cysteine (AFC), and S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM). nih.gov The ICMT-catalyzed transfer of the radiolabeled methyl group to the substrate results in a volatile product upon saponification, which can be captured and quantified by scintillation counting to determine enzyme activity. nih.gov

Kinetic Analysis Techniques (e.g., Michaelis-Menten, Lineweaver-Burk Plots)

To quantify the potency and mechanism of enzyme inhibitors, researchers employ detailed kinetic analyses. The data derived from enzyme activity assays at varying substrate concentrations are fitted to kinetic models.

Michaelis-Menten Kinetics: This model describes the relationship between the initial reaction velocity (V), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km). libretexts.orgteachmephysiology.com The Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. teachmephysiology.com By measuring the reaction rate at different substrate concentrations, these parameters can be determined. youtube.com

Lineweaver-Burk Plots: The Lineweaver-Burk plot, a double reciprocal graph of 1/V versus 1/[S], is a common method for visualizing and analyzing enzyme kinetic data. teachmephysiology.com This plot linearizes the Michaelis-Menten relationship, allowing for a more straightforward determination of Vmax (from the y-intercept) and Km (from the x-intercept). youtube.com It is particularly useful for determining the mechanism of action of enzyme inhibitors (e.g., competitive, non-competitive, or uncompetitive).

Below is an interactive table demonstrating hypothetical kinetic data for an enzyme, illustrating how Vmax and Km would be determined.

| Substrate Concentration ([S]) (µM) | Initial Velocity (V) (µmol/min) | 1/[S] (µM⁻¹) | 1/V (min/µmol) |

| 5 | 50 | 0.200 | 0.0200 |

| 10 | 83 | 0.100 | 0.0120 |

| 20 | 125 | 0.050 | 0.0080 |

| 40 | 167 | 0.025 | 0.0060 |

| 80 | 200 | 0.013 | 0.0050 |

| 160 | 222 | 0.006 | 0.0045 |

From a Lineweaver-Burk plot of this data, the y-intercept (1/Vmax) would be approximately 0.004 min/µmol, yielding a Vmax of 250 µmol/min. The x-intercept (-1/Km) would be approximately -0.05 µM⁻¹, yielding a Km of 20 µM.

Product Inhibition Studies

Product inhibition studies are a specialized form of kinetic analysis used to determine if the product of an enzymatic reaction can bind to the enzyme and inhibit its activity. This can occur in several ways, such as the product competing with the substrate for binding to the active site. In the context of FTA research, if FTA were a product of an enzymatic reaction, these studies would involve adding varying concentrations of FTA to the assay and observing its effect on the initial reaction rate. The resulting data can be analyzed using Lineweaver-Burk or other kinetic plots to elucidate the nature of the inhibition.

Cell-Based Assay Systems

While biochemical assays provide detailed mechanistic information, cell-based assays are crucial for evaluating the effects of a compound in a more biologically relevant environment. These systems allow researchers to assess how this compound affects complex cellular processes that are downstream of its enzymatic targets.

Assessment of Protein Prenylation and Methylation in Cultured Cells

Protein prenylation and subsequent methylation are critical for the function of many signaling proteins. nih.govnih.gov Assays in cultured cells are used to determine if this compound can interfere with these modification pathways. A common method involves metabolic labeling, where cells are incubated with radioactive precursors that are incorporated into proteins during the modification process.

Labeling Prenylation: To assess protein farnesylation, cells can be cultured with [³H]mevalonic acid, a precursor for isoprenoid synthesis. nih.gov Following treatment, target proteins like Ras can be immunoprecipitated, separated by SDS-PAGE, and analyzed for radioactivity via autoradiography to quantify the extent of farnesylation. nih.gov

Labeling Methylation: To assess carboxyl methylation, cells are incubated with [³H]methyl-methionine, which is converted intracellularly into the methyl donor S-adenosylmethionine (SAM). nih.gov The incorporation of the radiolabeled methyl group onto prenylated proteins is then measured, typically after cell lysis and immunoprecipitation of the protein of interest. nih.gov

Analysis of Protein Localization (e.g., Ras membrane association)

The primary function of Ras prenylation and methylation is to facilitate its anchoring to the inner leaflet of the plasma membrane, which is essential for its signaling activity. nih.govnih.gov Compounds that disrupt these modifications are expected to cause mislocalization of Ras.

This is typically analyzed using two main techniques:

Subcellular Fractionation: This biochemical method involves lysing the cells and separating the cellular components into membrane and cytosolic (soluble) fractions by ultracentrifugation. The amount of a specific protein, such as Ras, in each fraction is then quantified by Western blotting. A successful inhibitor would be expected to increase the proportion of Ras found in the cytosolic fraction compared to the membrane fraction.

Immunofluorescence Microscopy: This imaging technique allows for the direct visualization of protein localization within intact cells. Cells are treated with the compound, then fixed, permeabilized, and incubated with a primary antibody specific to the protein of interest (e.g., Ras). A fluorescently labeled secondary antibody is then used to detect the primary antibody. Confocal microscopy can then reveal whether the protein is localized at the plasma membrane or dispersed throughout the cytoplasm. nih.gov

These methodological approaches provide a comprehensive framework for characterizing the biochemical and cellular effects of this compound, from its direct interaction with enzymes to its ultimate impact on the localization and function of key signaling proteins within the cell.

Evaluation of Cellular Signaling Pathway Modulation

Researchers evaluate the effect of this compound on cellular signaling to understand the mechanisms behind its biological activities. Methodologies are centered on key pathways that regulate cell proliferation, survival, and differentiation, such as the Ras-Raf-MEK-ERK and PI3K/Akt pathways. nih.govnih.gov

Key techniques used to assess signaling pathway modulation include:

Western Blot Analysis: This is a primary method used to detect changes in the activation state of signaling proteins. The phosphorylation of key kinases in a cascade indicates pathway activation. In studies involving FTA, Western blotting is used to measure the levels of phosphorylated Akt and mitogen-activated protein kinases (MAPK), also known as ERK. nih.gov A reduction in the phosphorylated forms of these proteins in FTA-treated cells indicates that the compound inhibits the signaling cascades they are part of, such as the PI3K/Akt and Ras-Raf-MEK-ERK pathways. nih.govarvojournals.orgjohnshopkins.edu

Ras Activation Assays: Since many signaling pathways begin with the activation of the small GTP-binding protein Ras, specific assays are used to measure its activity. nih.govyoutube.com A common technique is a pull-down assay using a fusion protein, such as Raf-RBD-GST, which specifically binds to the active, GTP-bound form of Ras. nih.gov Following treatment with FTA, cell lysates are incubated with the fusion protein. The amount of pulled-down Ras-GTP is then quantified, typically by Western blot, to determine if FTA reduces the level of active Ras in the cell. nih.gov Studies have shown that FTA treatment can significantly decrease the amount of EGF-induced Ras-GTP. nih.gov

These methods allow investigators to determine how FTA interferes with the complex network of signals that govern cell fate, providing insight into its mechanism of action as a Ras antagonist. nih.govnih.gov

Apoptosis Induction Assays

A significant area of this compound research is its ability to induce apoptosis, or programmed cell death. nih.gov A suite of well-established assays is used to detect and quantify this process, each targeting a distinct hallmark of the apoptotic cascade. plos.org

Commonly employed apoptosis induction assays include:

Annexin V and Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based method to distinguish between healthy, early apoptotic, and late apoptotic or necrotic cells. abcam.comnih.govnih.gov In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. abcam.com Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome like FITC, it can label early apoptotic cells. nih.govabcam.com Propidium iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. youtube.com Dual staining allows for the quantification of different cell populations. Research on FTA has demonstrated that the compound induces apoptosis as evidenced by an increase in Annexin V binding. nih.gov

DNA Content Analysis by Flow Cytometry (Sub-G1 Peak): During apoptosis, cellular endonucleases cleave DNA into fragments. creative-bioarray.com When cells are stained with a DNA-binding dye like propidium iodide and analyzed by flow cytometry, apoptotic cells with fragmented DNA will take up less stain. nih.gov This results in a distinct population of cells with a DNA content less than that of G1 cells (the 2N state), which appears as a "sub-G0/G1" peak on a DNA content histogram. nih.gov This method allows for the quantification of apoptotic cells.

Caspase Activity Assays: Apoptosis is executed by a family of cysteine proteases called caspases. mdpi.com The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a central event in the process. nih.govnih.gov Caspase activity can be measured using assays where a specific peptide substrate for a caspase is linked to a fluorophore. nih.gov When the active caspase cleaves the peptide, the fluorophore is released and emits a detectable signal. mdpi.com Studies have shown that FTA treatment increases the activity of both caspase-3 and caspase-9. nih.gov

PARP Cleavage Analysis: Poly(ADP-ribose) polymerase (PARP) is a protein involved in DNA repair that is a key substrate for activated caspase-3. nih.gov Cleavage of PARP is considered a hallmark of apoptosis. This event is typically detected by Western blot analysis, using an antibody that recognizes the cleaved fragment of PARP. nih.gov

| Cell Condition | Percentage of Apoptotic Cells (Sub-G0 Population) |

|---|---|

| Control (Untreated) | 4.5% - 13.8% |

| FTA-Treated (24h) | >45% - 53.6% |

This table summarizes data from a study where FACS analysis was used to determine the percentage of apoptotic glioblastoma cells after treatment with FTA for 24 hours. The data shows a significant increase in the sub-G0 cell population, indicating a rise in apoptosis. nih.gov

Cell Cycle Analysis

To determine how this compound affects cell proliferation, researchers perform cell cycle analysis. nih.gov The primary technique for this is flow cytometry, which provides a quantitative snapshot of the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). nih.govwisc.edu

The standard methodology involves the following steps:

Cell Preparation and Fixation: Cells are harvested and fixed, typically with cold ethanol. Fixation permeabilizes the cell and nuclear membranes, allowing the DNA stain to enter, and preserves the cells for analysis. wisc.edu

DNA Staining: The fixed cells are stained with a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in each cell. thermofisher.com Propidium iodide (PI) is a commonly used dye for this purpose. Since PI also binds to double-stranded RNA, a treatment with RNase is included to ensure that only DNA is stained. wisc.edu

Flow Cytometry: The stained cells are analyzed on a flow cytometer. As each cell passes through a laser beam, the instrument measures its fluorescence intensity. purdue.edu

Data Analysis: The data is displayed as a histogram of DNA content versus cell count. Cells in the G0/G1 phase have a normal (2N) amount of DNA and form the first major peak. Cells in the G2/M phase, having replicated their DNA in preparation for division, have twice the amount of DNA (4N) and form the second peak. Cells actively synthesizing DNA in the S phase have an intermediate amount of DNA and appear between the two peaks. thermofisher.com Computer software is used to model the data and calculate the percentage of cells in each phase. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

This analytical approach allows researchers to precisely determine if FTA inhibits cell proliferation by causing cells to arrest at specific checkpoints in the cell cycle.

Use in Functional Studies of Prenylated Proteins

This compound is utilized as a chemical tool to probe the function of prenylated proteins, a class of proteins that require the attachment of lipid groups (prenylation) for their biological activity. nih.gov This modification is critical for proper protein localization and for mediating protein-protein interactions. mdpi.commdpi.com By disrupting the processing of these proteins, FTA helps elucidate their roles in cellular signaling and other processes.

Investigating Role of Small GTP-Binding Proteins

FTA is particularly valuable for investigating the function of small GTP-binding proteins, such as those in the Ras superfamily. nih.govnih.gov These proteins act as molecular switches in a multitude of cellular signaling pathways. youtube.com Their function is critically dependent on post-translational modifications, including farnesylation, which anchors them to cellular membranes where they can be activated and interact with downstream effectors. nih.govresearchgate.net

FTA is used in these functional studies to:

Disrupt Membrane Localization: As a compound that can dislodge Ras from its membrane anchor points, FTA allows researchers to study the consequences of Ras mislocalization. nih.gov By treating cells with FTA and observing a subsequent inhibition of downstream signaling events (e.g., reduced MAPK phosphorylation), investigators can confirm that the function of Ras is spatially dependent and requires membrane association to transmit signals. nih.govnih.gov

Elucidate Downstream Pathways: By inhibiting the function of a specific small GTP-binding protein like Ras, researchers can map out its dependent signaling networks. If the addition of FTA blocks a particular cellular response (like cell proliferation), it provides evidence that the response is mediated through a Ras-dependent pathway. This approach helps to functionally link Ras to specific cellular outcomes. nih.gov

Examining Protein Interactions

Protein prenylation is a key modification that facilitates not only membrane anchoring but also specific protein-protein interactions. mdpi.commdpi.com this compound serves as a useful agent to examine the nature of these interactions.

Methodological approaches where FTA can be applied include:

Co-Immunoprecipitation (Co-IP): This technique is used to identify interaction partners of a target protein. youtube.com In a typical experiment, an antibody to a specific prenylated protein (e.g., Ras) is used to pull it out of a cell lysate. Any proteins that are bound to Ras will be pulled down with it and can be identified by Western blot. By comparing the results from untreated cells and FTA-treated cells, researchers can determine which protein interactions are lost when the prenylated protein is mislocalized or improperly processed. For instance, the interaction between Ras and its effector Raf kinase, which occurs at the cell membrane, would be expected to diminish following FTA treatment. nih.gov

Pull-Down Assays: Similar to Co-IP, this method uses a "bait" protein (e.g., a GST-tagged effector protein) immobilized on beads to capture its interacting "prey" protein (e.g., Ras) from a cell lysate. youtube.com The use of FTA can demonstrate that the interaction is dependent on the proper post-translational modification of the prey protein.